3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine
Description
Properties
IUPAC Name |
3-[5-chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O3/c13-9-5-11(21-7-2-1-3-17-6-7)10(18(19)20)4-8(9)12(14,15)16/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRJICASRBFRPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine typically involves a multi-step process:
Nitration: The starting material, 4-(trifluoromethyl)phenol, undergoes nitration to introduce the nitro group at the ortho position relative to the hydroxyl group.
Chlorination: The nitrated product is then subjected to chlorination to introduce the chloro group at the meta position.
Coupling Reaction: The chlorinated nitrophenol is then reacted with 3-chloropyridine in the presence of a base, such as potassium carbonate, to form the desired product through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF) as solvent.
Major Products:
Aminated Derivatives: Reduction of the nitro group yields aminated derivatives.
Substituted Pyridines: Nucleophilic substitution of the chloro group results in various substituted pyridines.
Scientific Research Applications
Synthesis Overview
The synthesis of 3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine typically involves a multi-step process:
- Nitration : Starting from 4-(trifluoromethyl)phenol, a nitro group is introduced.
- Chlorination : The nitrated product undergoes chlorination to add a chloro group.
- Coupling Reaction : The chlorinated nitrophenol is reacted with 3-chloropyridine using potassium carbonate as a base.
These steps result in a compound that exhibits unique reactivity due to its functional groups.
Chemistry
Building Block in Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, including Suzuki–Miyaura coupling reactions, makes it valuable for developing new materials and pharmaceuticals.
Biology
Bioactive Compound Investigation
Research has shown that this compound possesses potential bioactive properties. Studies are being conducted to evaluate its efficacy as an antimicrobial agent and its anti-inflammatory properties, which could lead to new therapeutic agents .
Medicine
Pharmacological Studies
The compound is under investigation for its pharmacological effects, particularly in the development of drugs targeting inflammation and microbial infections. Its unique structure allows for modifications that can enhance bioactivity and selectivity .
Industrial Applications
Agrochemicals and Specialty Chemicals
Due to its unique reactivity, this compound is utilized in the production of agrochemicals, where it may serve as an active ingredient or intermediate in pesticide formulations. Its properties make it suitable for creating specialty chemicals used in various industrial processes .
Case Studies and Research Findings
-
Antimicrobial Activity Study
A recent study evaluated the antimicrobial properties of various derivatives of this compound against common pathogens. Results indicated significant activity against Gram-positive bacteria, suggesting potential for development into new antibiotics. -
Anti-inflammatory Research
Investigations into the anti-inflammatory effects of this compound revealed that it inhibits specific pathways involved in inflammation. This finding supports further research into its application as a therapeutic agent for inflammatory diseases . -
Synthesis Optimization for Industrial Use
Research focused on optimizing the synthesis process for large-scale production using continuous flow reactors demonstrated improved yields and reduced by-products compared to traditional batch methods .
Mechanism of Action
The mechanism of action of 3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine is primarily determined by its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the compound’s reactivity and interaction with biological targets.
Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.
Chloro Group: Facilitates nucleophilic substitution reactions, allowing for the modification of the compound’s structure.
Comparison with Similar Compounds
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
- 4-Chloro-2-nitro-3-(trifluoromethyl)phenol
- 5-Chloro-2-nitro-4-(trifluoromethyl)aniline
Uniqueness: 3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine stands out due to its specific substitution pattern, which imparts unique reactivity and properties. The combination of nitro, chloro, and trifluoromethyl groups makes it particularly versatile in various chemical transformations and applications.
This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications, offering numerous possibilities for further exploration and development.
Biological Activity
Overview
3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine is an organic compound characterized by a pyridine ring substituted with a phenoxy group and notable trifluoromethyl, chloro, and nitro groups. These substitutions contribute to its unique chemical properties, making it a subject of interest in various scientific and industrial applications, particularly in pharmacology and agrochemistry.
Chemical Structure
The chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 243644-36-2 |
| Molecular Formula | C12H6ClF3N2O3 |
| Molecular Weight | 303.63 g/mol |
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. It has been investigated for its potential pharmacological effects, particularly in the following areas:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. The presence of trifluoromethyl groups often enhances the potency of these compounds due to their electron-withdrawing properties, which can improve binding affinity to biological targets .
- Anti-inflammatory Properties : Research indicates that compounds containing similar functional groups can inhibit inflammatory pathways, potentially making them candidates for treating inflammatory diseases.
Antimicrobial Efficacy
Several studies have assessed the antimicrobial properties of compounds related to this compound. For instance, a comparative study showed that related pyridine derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli in the range of 3.12 to 12.5 µg/mL, indicating potential effectiveness as antibacterial agents .
Case Studies
- Case Study on Antibacterial Activity :
-
Case Study on Anti-inflammatory Effects :
- Research involving in vitro assays demonstrated that certain derivatives exhibited inhibition of pro-inflammatory cytokines.
- The mechanism was linked to the modulation of NF-kB signaling pathways, which are crucial in inflammation.
Applications in Drug Discovery
Due to its unique structure, this compound is being explored as a potential lead compound in drug discovery. Its structural features allow for modifications that can enhance biological activity while minimizing toxicity.
Table: Comparison with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Antimicrobial, anti-inflammatory | Trifluoromethyl group enhances potency |
| 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | Moderate antibacterial activity | Similar structural features |
| 4-Chloro-2-nitro-3-(trifluoromethyl)phenol | Antimicrobial | Lacks pyridine ring; different activity profile |
Q & A
Q. What are the key synthetic pathways for synthesizing 3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the pyridine and benzene rings. Key steps include:
- Chlorination and Nitration : Introduce chloro and nitro groups at specific positions using reagents like Cl₂/FeCl₃ or HNO₃/H₂SO₄ under controlled temperatures (0–50°C) .
- Trifluoromethylation : Utilize Ullmann coupling or nucleophilic substitution with CF₃Cu to attach the trifluoromethyl group .
- Phenoxy Coupling : Employ Mitsunobu or SNAr reactions to link the pyridine and benzene rings, using catalysts like Pd(OAc)₂ or CuI .
Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio for aryl halides), temperature (80–120°C for coupling), and purification (column chromatography with silica gel/ethyl acetate) to improve yields (reported 45–70%) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., δ 8.2–8.5 ppm for pyridine protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (C₁₂H₆ClF₃N₂O₃, calc. 330.01) and fragmentation patterns .
- Infrared (IR) : Detect nitro (1520 cm⁻¹ asymmetric stretch) and trifluoromethyl (1120–1160 cm⁻¹) groups .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Questions
Q. How does the nitro group at the 2-position influence electronic properties and biological interactions?
The nitro group acts as a strong electron-withdrawing moiety, polarizing the benzene ring and enhancing electrophilic reactivity. Computational studies (DFT at B3LYP/6-31G*) show:
- Reduced HOMO-LUMO Gap : Facilitates charge transfer in target binding (e.g., enzyme inhibition) .
- Hydrogen Bonding : The nitro group forms stable interactions with Lys/Arg residues in protein targets (e.g., MurA enzyme), as shown in molecular docking .
Experimental Validation : Replace nitro with methoxy or methyl groups; bioassays (IC₅₀) reveal a 10-fold drop in antimicrobial activity, confirming its critical role .
Q. How can contradictory data on herbicidal vs. antibacterial efficacy be resolved?
Contradictions may arise from assay conditions or impurities:
- Bioassay Standardization : Use uniform protocols (e.g., MIC for bacteria, seed germination inhibition for plants) .
- Impurity Profiling : Characterize byproducts (e.g., dechlorinated intermediates) via LC-MS and assess their activity .
- Structural Analog Testing : Compare with derivatives lacking the nitro group to isolate functional groups responsible for divergent activities .
Q. What strategies enhance target selectivity in kinase inhibition studies?
- Substituent Positioning : Introducing trifluoromethyl at pyridine-C3 (vs. C4) improves ATP-binding pocket affinity, as shown in SAR studies .
- Scaffold Hybridization : Merge with known pharmacophores (e.g., triazoles) to exploit synergistic interactions, reducing off-target effects .
- Crystallography : Resolve co-crystal structures (e.g., with CDK2) to guide rational modifications .
Methodological Guidance
Q. Designing SAR Studies for Agrochemical Applications
- Variable Substituents : Systematically replace chloro, nitro, and trifluoromethyl groups with bioisosteres (e.g., Br for Cl, CN for CF₃) .
- Field Testing : Evaluate herbicidal activity at 0.1–1.0 ppm concentrations on model weeds (e.g., Amaranthus retroflexus), noting phytotoxicity thresholds .
- Environmental Stability : Assess hydrolysis (pH 5–9 buffers) and photodegradation (UV exposure) to predict field persistence .
Q. Addressing Synthetic Yield Variability in Scale-Up
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
